

An In-depth Technical Guide to the Mechanism of Action of ZK112993

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Compound of Interest		
Compound Name:	ZK112993	
Cat. No.:	B1684393	Get Quote

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Abstract

ZK112993 is a potent, synthetic steroid that functions as a progesterone receptor (PR) antagonist. Classified as a Type II antiprogestin, its mechanism of action is primarily centered on the competitive inhibition of progesterone binding to its receptor, leading to altered gene expression and subsequent physiological effects. This technical guide provides a comprehensive overview of the molecular mechanisms of **ZK112993**, including its binding affinity to the progesterone receptor, its effects on receptor-DNA interactions, and its demonstrated anti-tumor activity in preclinical models. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding for research and drug development purposes.

Introduction

Progesterone, a key steroid hormone, exerts its biological effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon activation, the PR modulates the transcription of specific target genes, playing a crucial role in reproductive processes and contributing to the development and progression of hormone-dependent cancers, such as breast cancer. Progesterone antagonists, also known as antiprogestins, are compounds that competitively block the PR, thereby inhibiting the actions of progesterone.



ZK112993 is a synthetic progestin antagonist that has demonstrated significant anti-tumor potential.[1] It is classified as a Type II progesterone antagonist, a category it shares with the well-known compound mifepristone (RU486).[2] This classification is based on its distinct interaction with the PR compared to Type I antagonists.

Molecular Mechanism of Action Progesterone Receptor Binding

ZK112993 exerts its antagonistic effects by competitively binding to the ligand-binding domain (LBD) of the progesterone receptor. While specific quantitative binding affinity data such as Ki or IC50 values for **ZK112993** are not readily available in the public domain, it is consistently described as having a high affinity for the progesterone receptor.[1] This high affinity allows it to effectively displace progesterone and occupy the receptor's binding pocket.

Interaction with the Progesterone Receptor and DNA

The classification of progesterone antagonists into Type I and Type II is based on their differential effects on the interaction of the PR with DNA.

- Type I Antagonists (e.g., ZK98299/Onapristone): These compounds typically impair the association of the progesterone receptor with its target DNA sequences, known as progesterone response elements (PREs).
- Type II Antagonists (e.g., ZK112993, Mifepristone): In contrast, Type II antagonists, including ZK112993, promote the binding of the progesterone receptor to PREs.[2]

Upon binding **ZK112993**, the progesterone receptor undergoes a conformational change that still permits dimerization and binding to PREs within the promoter regions of target genes. However, this antagonist-bound receptor complex is transcriptionally inactive. It fails to recruit the necessary co-activators required for the initiation of gene transcription. Instead, it is hypothesized to recruit co-repressor proteins, which actively silence gene expression. This "active repression" at the level of gene transcription is a hallmark of Type II progesterone antagonists.

Signaling Pathway

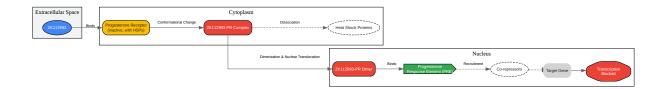


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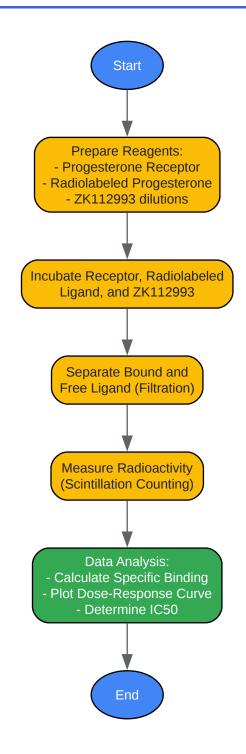
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The binding of **ZK112993** to the progesterone receptor initiates a cascade of molecular events that ultimately leads to the inhibition of progesterone-mediated gene expression. The following diagram illustrates this signaling pathway.









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References

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- 2. Progesterone receptor and the mechanism of action of progesterone antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
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